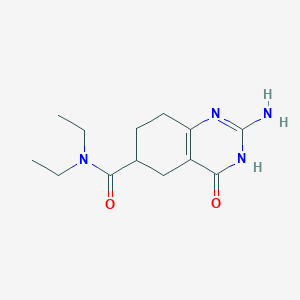
2-Amino-n,n-diethyl-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 16132 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in specific biochemical pathways and its utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 16132 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:
Initial Reactant Preparation: The starting materials are prepared through standard chemical processes.
Reaction Conditions: The reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of NSC 16132 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Synthesis: Large quantities of reactants are processed in industrial reactors.
Quality Control: Rigorous quality control measures are implemented to ensure the product meets the required specifications.
Packaging and Distribution: The final product is packaged in suitable containers and distributed to various research and industrial facilities.
Chemical Reactions Analysis
Types of Reactions
NSC 16132 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert NSC 16132 into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving NSC 16132 typically use common reagents such as:
Oxidizing Agents: Reagents like hydrogen peroxide or potassium permanganate.
Reducing Agents: Reagents such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate the reactions, including transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation Products: Various oxidized forms of NSC 16132.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
NSC 16132 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Employed in studies involving biochemical pathways and cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of NSC 16132 involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.
Affecting Gene Expression: Influencing the expression of specific genes involved in cellular processes.
Comparison with Similar Compounds
NSC 16132 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Another compound with similar biochemical properties.
NSC 16132-1-AP: A related compound used in similar research applications.
The uniqueness of NSC 16132 lies in its specific chemical structure and the particular pathways it affects, making it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
5437-51-4 |
|---|---|
Molecular Formula |
C13H20N4O2 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-amino-N,N-diethyl-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carboxamide |
InChI |
InChI=1S/C13H20N4O2/c1-3-17(4-2)12(19)8-5-6-10-9(7-8)11(18)16-13(14)15-10/h8H,3-7H2,1-2H3,(H3,14,15,16,18) |
InChI Key |
LISLDNVPYIXSCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CCC2=C(C1)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




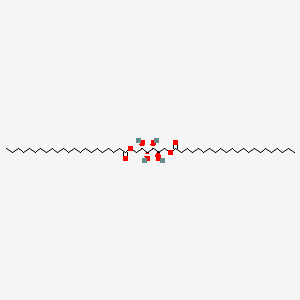

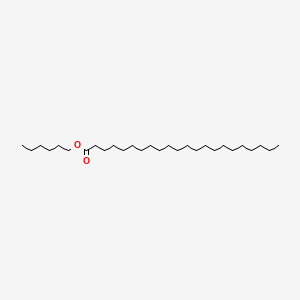
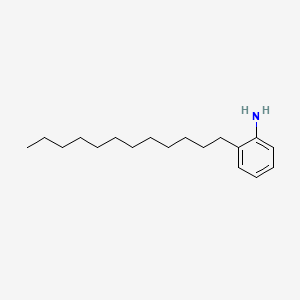

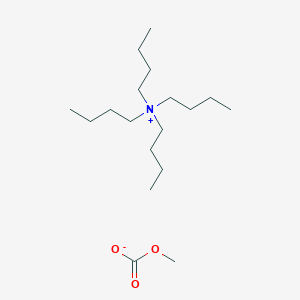
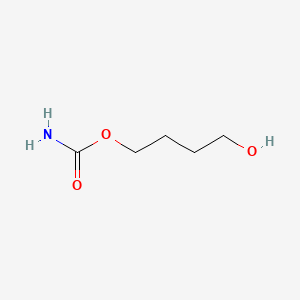


![benzyl 2-[[1-benzyl-2-[[2-[[1-[[1-[[1-[[2-[[1-(hydroxymethyl)-2-[(4-nitrophenyl)methoxy]-2-oxo-ethyl]amino]-1-[(4-hydroxyphenyl)methyl]-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-3-methyl-butyl]carbamoyl]-3-methyl-butyl]amino]-1-(1H-imidazol-4-ylmethyl)-2-oxo-ethyl]amino]-2-oxo-ethyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12653497.png)
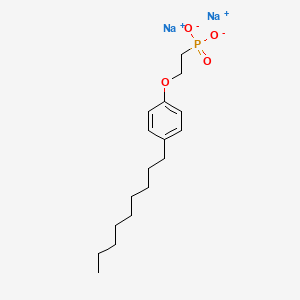
![[(9Z,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-(methylamino)-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B12653502.png)
